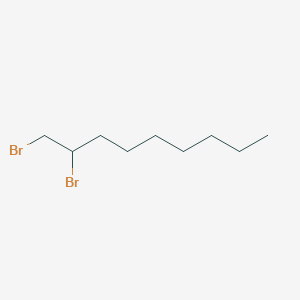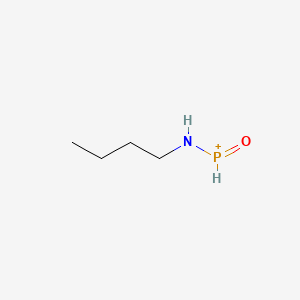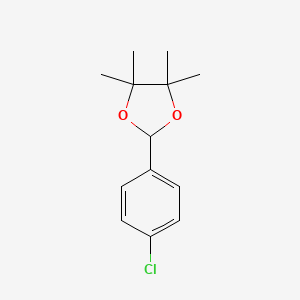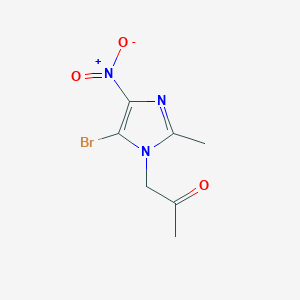
1-Ethyl-4-piperidyl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-piperidyl benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine and benzoic acid, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-piperidyl benzoate hydrochloride typically involves the esterification of benzoic acid with 1-ethyl-4-piperidinol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-piperidyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated benzoate derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4-piperidyl benzoate hydrochloride is utilized in various fields of scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-piperidyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Similar Compounds:
- 1-Methyl-4-piperidyl benzoate hydrochloride
- 1-Propyl-4-piperidyl benzoate hydrochloride
- 1-Butyl-4-piperidyl benzoate hydrochloride
Comparison: this compound is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.
Propiedades
| 78219-58-6 | |
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-4-yl) benzoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-15-10-8-13(9-11-15)17-14(16)12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H |
Clave InChI |
QWIRBISJKIMZDP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)OC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
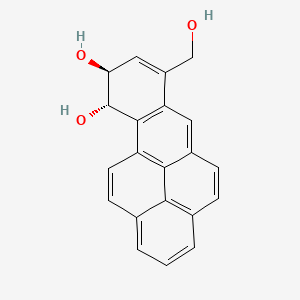


![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)
